![molecular formula C29H25N3O2S B2409260 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895651-38-4](/img/structure/B2409260.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Computational Analysis
Several studies have explored the synthesis and theoretical analysis of heterocyclic compounds similar to the specified chemical. For instance, Halim and Ibrahim (2017) detailed the synthesis and Density Functional Theory (DFT) calculations of a new derivative of heteroannulated chromone, providing insights into its electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017). This study underscores the importance of computational chemistry in understanding the properties of novel compounds.
Antibacterial Activity
Research by Joshi et al. (2011) synthesized a series of novel compounds, including 1,3,4-oxadiazoles, and evaluated their antibacterial activity. This work highlights the potential of such compounds in addressing microbial resistance (Joshi, Mandhane, Chate, & Gill, 2011).
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) developed a catalyst-free method for synthesizing a diverse series of functionalized pyrimidine derivatives under ambient conditions, emphasizing eco-friendly and efficient synthesis approaches (Brahmachari & Nayek, 2017).
Heterocyclic Systems Synthesis
Abass et al. (2018) conducted comparative studies on the synthesis of quinoxaline derivatives using both conventional heating and ultrasound-assisted methods. Their findings offer insights into optimizing synthesis processes for heterocyclic compounds (Abdula, Salman, & Mohammed, 2018).
Corrosion Inhibition Studies
Saha et al. (2016) evaluated the corrosion inhibition effectiveness of quinazolinone and pyrimidinone molecules on steel in acidic mediums through DFT and MD simulation studies. This work demonstrates the application of these compounds in materials science, particularly in protecting metals from corrosion (Saha, Murmu, Murmu, & Banerjee, 2016).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-19-12-14-21(15-13-19)27-30-28-23(17-22-8-3-5-11-25(22)34-28)29(31-27)35-18-26(33)32-16-6-9-20-7-2-4-10-24(20)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXVCALNXQEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

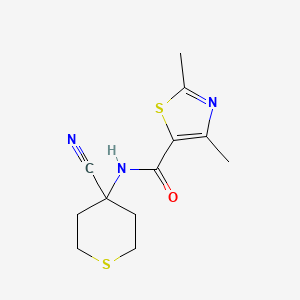
![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)

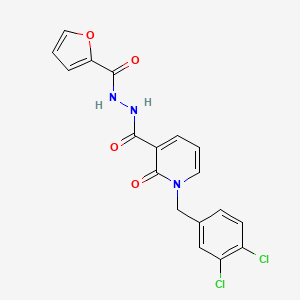
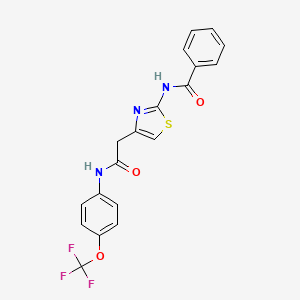
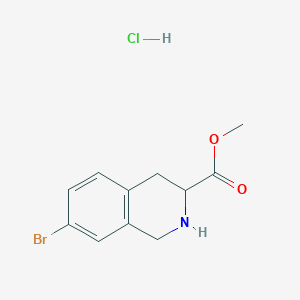
![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)


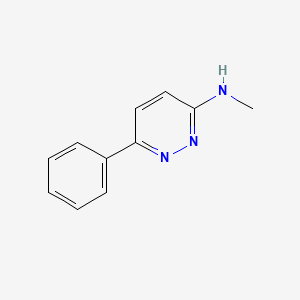
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
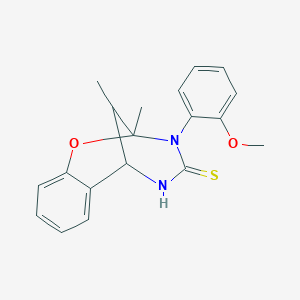
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)
